IR-780 iodide is synthesized from various precursors through multiple chemical reactions. It is primarily used in biomedical research and applications, particularly in imaging and therapeutic contexts.
IR-780 iodide is classified as a dye and is part of the broader category of organic compounds utilized in phototherapy and imaging technologies.
The synthesis of IR-780 iodide typically involves several steps, including:
The synthesis requires careful monitoring of reaction conditions, purification steps (such as column chromatography), and characterization techniques (like nuclear magnetic resonance spectroscopy) to confirm the structure and purity of IR-780 iodide .
IR-780 iodide has a complex molecular structure characterized by a heptamethine backbone, which contributes to its optical properties. The structural formula can be represented as C28H36I, with specific functional groups that enhance its lipophilicity and fluorescence.
Key data regarding IR-780 iodide includes:
IR-780 iodide participates in several chemical reactions, primarily involving:
For example, the conjugation of IR-780 with abiraterone involves multiple steps where the dye is combined with piperazine and subsequently reacted with abiraterone derivatives through esterification processes . This results in hybrid compounds that retain the imaging capabilities of IR-780 while providing therapeutic effects.
The mechanism of action for IR-780 iodide primarily revolves around its ability to accumulate in tumor cells via organic anion transporting peptides. Once inside the cells, it can undergo photochemical activation when exposed to near-infrared light, leading to the production of reactive oxygen species that induce cell death.
Studies indicate that the uptake of IR-780 iodide is significantly higher in cancerous tissues compared to normal tissues, which enhances its efficacy as an imaging agent and therapeutic compound .
IR-780 iodide is characterized by:
Key chemical properties include:
IR-780 iodide has several significant applications:
Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype (encoded by SLCO1B3), serve as primary transporters facilitating the selective uptake of IR-780 iodide into tumor cells. Mechanistic studies demonstrate that siRNA-mediated knockdown of OATP1B3 reduces IR-780 accumulation by >65% in diverse cancer cell lines, confirming its dominant role [1] [4]. Unlike many chemotherapeutic agents, IR-780 uptake remains unaffected by ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRP1, or BCRP), as evidenced by minimal changes in accumulation patterns in cells overexpressing these efflux pumps [1]. This OATP1B3 specificity enables tumor cells to internalize IR-780 against concentration gradients, leveraging the differential expression of solute carrier (SLC) transporters between malignant and normal tissues [4] [7].
Table 1: Key Transporters Influencing IR-780 Iodide Accumulation
Transporter Type | Specific Member | Effect on IR-780 Accumulation | Experimental Evidence |
---|---|---|---|
Uptake Transporter | OATP1B3 | Strong promotion (>65% reduction with knockdown) | siRNA inhibition assays [1] [4] |
Uptake Transporter | Other OATP subtypes | Minor contribution | Competitive inhibition studies [4] |
Efflux Transporter | P-gp/MDR1 | No significant effect | Accumulation in P-gp-overexpressing cells [1] |
Efflux Transporter | BCRP | No significant effect | Accumulation in BCRP-overexpressing cells [1] |
IR-780 uptake is an energy-dependent process coupled to tumor metabolic pathways. Inhibition of glycolysis using 2-deoxy-D-glucose (2-DG) reduces cellular accumulation by ~72%, confirming the reliance on glycolytic ATP [1] [3]. Similarly, disruption of the plasma membrane potential (Δψp) using ouabain (Na+/K+-ATPase inhibitor) or gramicidin (ionophore) decreases uptake by >50%, indicating that the electrochemical gradient drives IR-780 internalization [1]. Notably, mitochondrial membrane potential (Δψm) dissipators like carbonylcyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) show negligible effects, underscoring that plasma membrane polarization—not mitochondrial polarization—initiates transport [1]. This energy dependency aligns with the Warburg effect, where tumor cells exhibit heightened glycolysis even under normoxia, providing ATP to sustain OATP-mediated IR-780 uptake.
Table 2: Metabolic Modulators of IR-780 Transport
Metabolic Target | Inhibitor/Modulator | Effect on IR-780 Accumulation | Implication |
---|---|---|---|
Glycolysis | 2-Deoxy-D-glucose (2-DG) | ↓ 72% | Reliance on glycolytic ATP [1] |
Plasma Membrane Potential (Δψp) | Ouabain | ↓ 58% | Na+/K+ gradient drives uptake [1] |
Plasma Membrane Potential (Δψp) | Gramicidin | ↓ 63% | Ion exchange critical for transport [1] |
Mitochondrial Membrane Potential (Δψm) | FCCP | No change | Δψm not required for initial uptake [1] |
Following cellular entry, IR-780 selectively localizes to tumor mitochondria due to their hyperpolarized membrane potential (Δψm). Cancer cell mitochondria typically sustain a ~60 mV more negative Δψm than normal cells, creating an electrochemical gradient that drives cationic IR-780 accumulation [1] [6]. Co-localization studies using MitoTracker Red confirm >90% overlap of IR-780 fluorescence with mitochondrial compartments [1] [6]. This preferential retention enables two key functions:
OATP1B3 expression exhibits tissue-specific heterogeneity across malignancies, directly influencing IR-780 accumulation efficiency. Immunohistochemical analyses reveal strong OATP1B3 expression in:
Table 3: OATP1B3 Expression in Human Tumors and IR-780 Uptake Efficiency
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7